

Physical Properties of Fluorinated Chloroanisole Derivatives

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Compound of Interest

Compound Name: *1-Chloro-2-fluoro-3-methoxy-5-methylbenzene*

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A Technical Guide for Research & Development

Introduction: The Orthogonal Effect

Fluorinated chloroanisoles represent a unique class of di-halogenated ethers where the electron-donating methoxy group (-OCH

) competes with the electron-withdrawing nature of fluorine and chlorine. This "push-pull" electronic architecture creates distinct dipole moments and lipophilicity profiles essential for modulating bioavailability in drug design.

Key Structural Advantages:

- **Metabolic Stability:** The C-F bond (approx. 116 kcal/mol) blocks metabolic oxidation at specific sites on the phenyl ring.
- **Lipophilicity Modulation:** The addition of fluorine to the chloroanisole core typically increases LogP by 0.2–0.4 units, enhancing membrane permeability without the steric bulk of a methyl group.

- Electronic Tuning: The ortho-effect in isomers like 4-chloro-2-fluoroanisole significantly alters boiling points and density compared to their meta or para counterparts.

Thermodynamic & Physical Data

The following data aggregates experimental values for the primary isomers. Note the distinct depression in boiling point for the 2-fluoro isomer, attributed to the "ortho-fluorine effect" which reduces intermolecular Van der Waals interactions relative to the other isomers.

Table 1: Comparative Physical Properties

Property	2-Chloro-4-fluoroanisole	3-Chloro-4-fluoroanisole	4-Chloro-2-fluoroanisole	4-Chloro-3-fluoroanisole
CAS Number	2267-25-6	202925-07-3	452-09-5	501-29-1
Molecular Weight	160.57 g/mol	160.57 g/mol	160.57 g/mol	160.57 g/mol
Boiling Point	197–200 °C	189 °C	165–167 °C	196 °C
Density (25°C)	1.29 g/mL	1.29 g/mL	1.311 g/mL	~1.28 g/mL
Refractive Index ()	1.519	1.520	1.560	1.535
Flash Point	76 °C	79 °C	68 °C	82 °C
LogP (Calc.)	2.85	2.91	2.88	2.95
Appearance	Clear, colorless liquid	Colorless to pale yellow	Colorless liquid	Colorless liquid

Critical Insight: 4-Chloro-2-fluoroanisole exhibits the highest density (1.311 g/mL) but the lowest boiling point. This anomaly is crucial for purification processes; it can be distilled at lower temperatures than its isomers, minimizing thermal degradation risks.

Spectral Characterization (NMR)

Accurate identification relies on understanding the coupling patterns between Fluorine (

F) and Protons (

H). The fluorine atom splits neighboring protons, creating complex multiplets often mistaken for impurities.

Reference Spectrum: 2-Chloro-4-fluoroanisole

- Solvent: CDCl₃
- ¹H NMR (400 MHz):
 - 3.88 (s, 3H, -OCH₃): Characteristic singlet.
 - 6.85 (dd, 1H, Ar-H at C6): Coupled to F (ortho) and H (meta).
 - 6.95 (td, 1H, Ar-H at C5): Strong coupling to F.
 - 7.12 (dd, 1H, Ar-H at C3): Protons ortho to Cl are deshielded.
- ¹⁹F NMR (376 MHz):

- -118.5 (m): Typical range for aromatic fluorine.

Coupling Constant Standards:

- (ortho): 7.0 – 9.0 Hz
- (meta): 4.0 – 6.0 Hz

Experimental Protocols

Protocol A: Synthesis via Methylation (Self-Validating)

This protocol is preferred over direct halogenation due to its high regioselectivity. It utilizes a precursor (2-chloro-4-fluorophenol) where the halogen positions are already fixed.

Reagents:

- 2-Chloro-4-fluorophenol (1.0 equiv)
- Methyl Iodide (MeI) (1.2 equiv) or Dimethyl Sulfate (DMS)
- Potassium Carbonate (K

CO

) (2.0 equiv, anhydrous)

- Acetone (Reagent Grade)

Step-by-Step Workflow:

- Dissolution: Dissolve 10 mmol of 2-chloro-4-fluorophenol in 30 mL of acetone in a round-bottom flask.
- Deprotonation: Add K

CO

(20 mmol). The suspension will turn slightly yellow as the phenoxide anion forms. Stir for 15 mins at Room Temperature (RT).

- Alkylation: Add MeI (12 mmol) dropwise via syringe. Caution: MeI is a carcinogen; use a fume hood.
- Reflux: Heat to mild reflux (60°C) for 4 hours.
 - Validation Check: Spot on TLC (Hexane/EtOAc 9:1). The starting material (phenol) is more polar (lower R_f) than the product (anisole, high R_f).
- Workup: Cool to RT. Filter off the solid K₂CO₃/KI salts.
- Concentration: Rotary evaporate the acetone to yield a crude oil.
- Purification: Dissolve oil in Et₂O, wash with 1M NaOH (to remove unreacted phenol), then Brine. Dry over MgSO₄.
- Yield: Expect >90% yield of clear liquid.

Protocol B: Solubility & Partition Coefficient Measurement

To validate the lipophilicity (LogP) for drug discovery applications:

- Prepare saturated solutions of the derivative in 1-Octanol and Water (phosphate buffer pH 7.4).
- Shake for 24 hours at 25°C to reach equilibrium.
- Separate phases and analyze concentration via HPLC-UV (254 nm).

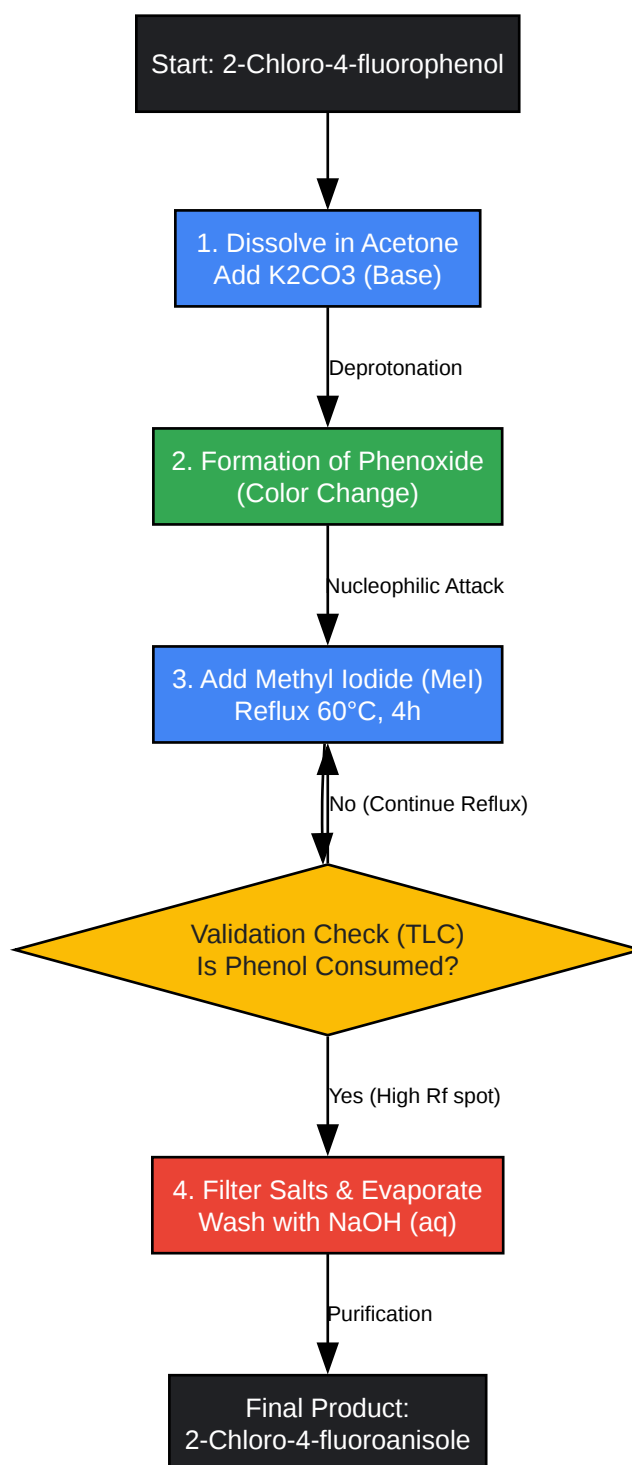
- Calculate:

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Visualizations

Figure 1: Synthesis & Purification Logic

This diagram illustrates the logical flow of the synthesis, including the critical "Validation Check" point to ensure reaction completion before workup.

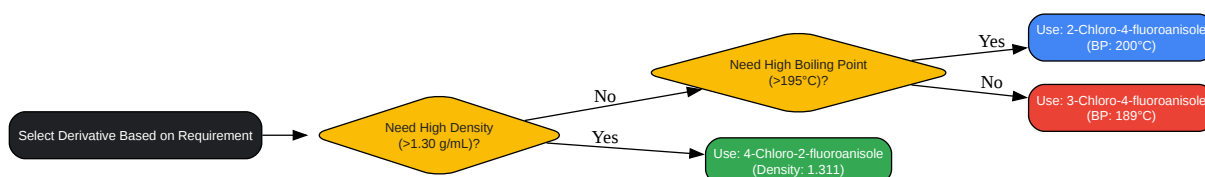


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Caption: Step-by-step synthesis workflow with integrated TLC validation checkpoint to ensure high purity.

Figure 2: Isomer Selection Decision Tree

A guide for researchers to select the correct isomer based on the physical property requirements of their application.



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Caption: Decision matrix for selecting fluorinated chloroanisole isomers based on density and volatility requirements.

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